4-(Methyl(trifluoromethyl)amino)phenol
Description
4-(Methyl(trifluoromethyl)amino)phenol is a phenolic derivative characterized by a para-substituted amino group bearing both methyl and trifluoromethyl (-CF₃) substituents. This compound is structurally distinct due to the combination of electron-withdrawing (-CF₃) and electron-donating (methyl and amino) groups, which modulate its electronic and steric properties.
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
4-[methyl(trifluoromethyl)amino]phenol |
InChI |
InChI=1S/C8H8F3NO/c1-12(8(9,10)11)6-2-4-7(13)5-3-6/h2-5,13H,1H3 |
InChI Key |
WOZMSDVRXBWMJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-(Methyl(trifluoromethyl)amino)phenol involves the reaction of trifluoromethylsilane with benzoquinone in the presence of a catalyst. This reaction forms 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone, which is then reduced by zinc powder to yield 4-(Methyl(trifluoromethyl)amino)phenol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(Methyl(trifluoromethyl)amino)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Methyl(trifluoromethyl)amino)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(Methyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 4-(Methyl(trifluoromethyl)amino)phenol, enabling comparisons of physicochemical properties and biological activities:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Lipophilicity: The -CF₃ group significantly increases logP values (e.g., 4-Fluoro-3-(trifluoromethyl)phenol has higher lipophilicity than non-fluorinated phenols) .
- Solubility: Phenolic -OH groups enhance aqueous solubility, but bulky -CF₃ or aromatic substituents (e.g., in Compound 33) reduce it .
- Metabolic Stability : Trifluoromethyl groups resist oxidative degradation, as seen in antimalarial benzimidazoles () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
